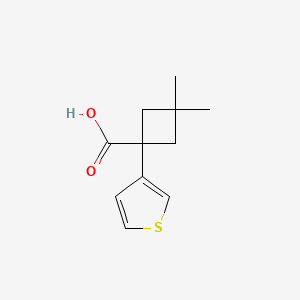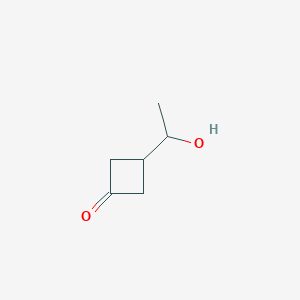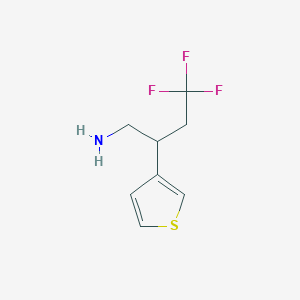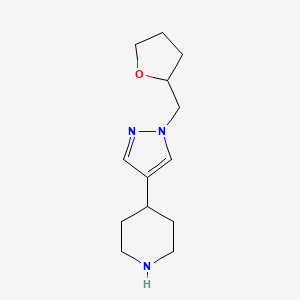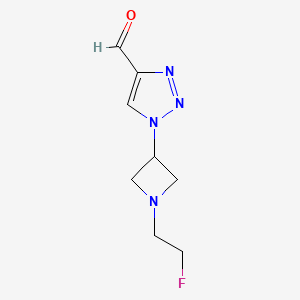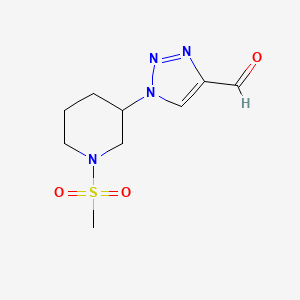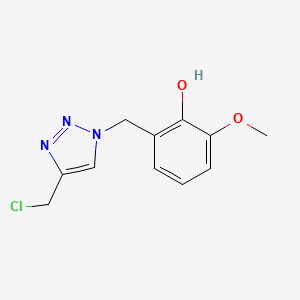
2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol
Descripción general
Descripción
The compound is a phenolic compound with a methoxy group at the 6th position and a 1H-1,2,3-triazol-1-yl)methyl group at the 2nd position. The presence of the chloromethyl group suggests that it could be used as an alkylating agent .
Molecular Structure Analysis
The compound likely has a planar aromatic ring (phenol) with various substituents. The 1H-1,2,3-triazol-1-yl group is a five-membered ring containing two nitrogen atoms, which could contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the phenolic OH, the methoxy group, and the chloromethyl group. The chloromethyl group, in particular, could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar OH and methoxy groups could impact its solubility .Aplicaciones Científicas De Investigación
Photoacid Generation in Photoresist Formulations
Research conducted by Pohlers et al. (1997) explores the photochemistry and photophysics of compounds that serve as photoacid generators in photoresist formulations, including derivatives closely related to the chemical structure . These compounds are crucial for the development of advanced photolithographic processes in semiconductor manufacturing, highlighting their importance in materials science and engineering (Pohlers et al., 1997).
Synthesis and Reactions with Nucleophiles
A study by El-wassimy et al. (1992) discusses the synthesis of chloromethyl-triazole derivatives and their reactions with sulfur and oxygen nucleophiles. This work illustrates the compound's utility in organic synthesis, offering pathways to a variety of sulfides and ethers, which are valuable in developing pharmacologically active molecules and materials (El-wassimy et al., 1992).
Antifungal and Antibacterial Properties
Research into the bioactivity of new derivatives, as conducted by Srinivasulu et al. (2007), reveals the potential of compounds like 2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol for antifungal and antibacterial applications. This highlights its importance in pharmaceutical research, particularly in the search for new antimicrobial agents (Srinivasulu et al., 2007).
Environmental Applications
Pignatello and Sun (1995) explore the use of photoassisted Fenton reactions for the complete oxidation of pollutants in water, using related compounds as part of the process. This research underscores the compound's relevance in environmental chemistry, particularly in water treatment and purification technologies (Pignatello & Sun, 1995).
Anticancer Research
Studies on novel Eugenol derivatives, including compounds with a similar chemical structure, have shown significant anticancer activity against breast cancer cells, as demonstrated by Alam (2022). Such research indicates the potential of this chemical framework in the development of new anticancer agents, emphasizing its application in medicinal chemistry and oncology (Alam, 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(chloromethyl)triazol-1-yl]methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-17-10-4-2-3-8(11(10)16)6-15-7-9(5-12)13-14-15/h2-4,7,16H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOVSMGSHPROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



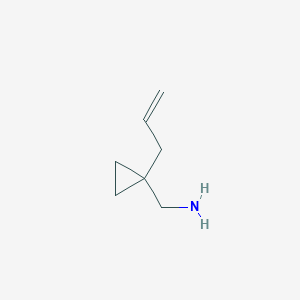
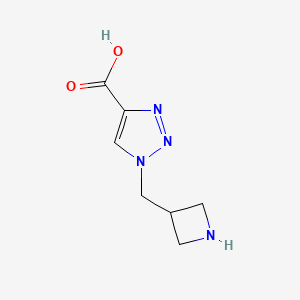
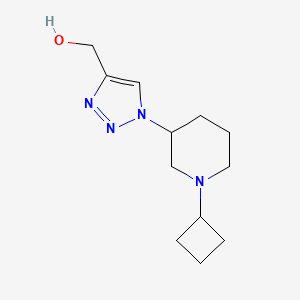
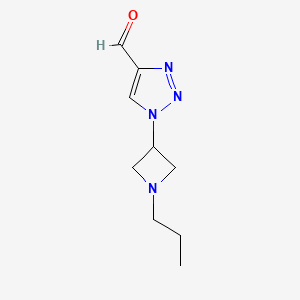
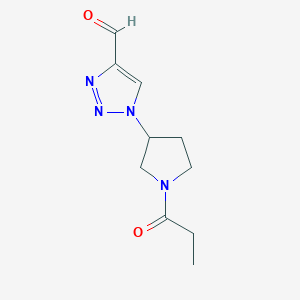
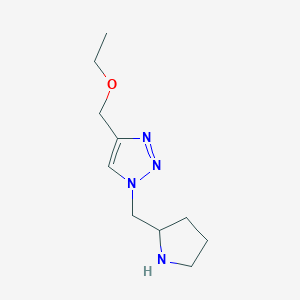
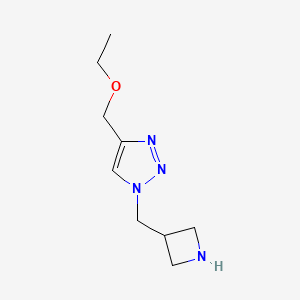
![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)
